molecular formula C16H17N3O3 B11379283 5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(2-methoxyethyl)amino]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11379283
M. Wt: 299.32 g/mol
InChI Key: JEDHSMZVSMFPSB-BQYQJAHWSA-N
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Description

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, a nitrile group, and methoxyethyl and methoxyphenyl substituents, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

5-(2-methoxyethylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H17N3O3/c1-20-10-9-18-16-13(11-17)19-15(22-16)8-7-12-5-3-4-6-14(12)21-2/h3-8,18H,9-10H2,1-2H3/b8-7+

InChI Key

JEDHSMZVSMFPSB-BQYQJAHWSA-N

Isomeric SMILES

COCCNC1=C(N=C(O1)/C=C/C2=CC=CC=C2OC)C#N

Canonical SMILES

COCCNC1=C(N=C(O1)C=CC2=CC=CC=C2OC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving an appropriate amino alcohol and a nitrile compound. The methoxyethyl and methoxyphenyl groups are then introduced through substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its use, such as in biological assays or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methoxyethyl)amine: A related compound with similar functional groups but lacking the oxazole ring.

    2-Methoxyethylamine: Another similar compound with fewer substituents and a simpler structure.

Uniqueness

5-[(2-METHOXYETHYL)AMINO]-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of an oxazole ring, nitrile group, and methoxy substituents

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